molecular formula C15H16N2O B369704 N-(3-Picolyl)-3,5-dimethylbenzamide CAS No. 51832-86-1

N-(3-Picolyl)-3,5-dimethylbenzamide

Cat. No.: B369704
CAS No.: 51832-86-1
M. Wt: 240.3g/mol
InChI Key: KGGOBVPLAQWHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Number

N-(3-Picolyl)-3,5-dimethylbenzamide is systematically named 3,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide under IUPAC conventions. This designation reflects its core benzamide scaffold substituted with a 3-picolyl group (pyridin-3-ylmethyl) and methyl groups at the 3- and 5-positions of the aromatic ring.

CAS Registry Number : 51832-86-1.

Molecular Formula : C₁₅H₁₆N₂O.

Molecular Weight : 240.30 g/mol.

Table 1: Key Identifiers for this compound

Identifier Type Value/Value Range Source
CAS RN 51832-86-1
PubChem CID 40145
InChIKey KGGOBVPLAQWHHP-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C

Structural Isomerism and Positional Variations in Picolyl-Benzamide Derivatives

The compound belongs to a class of benzamides where positional isomerism arises from the attachment site of the picolyl group on the pyridine ring. Three primary positional variants exist:

  • N-(2-Picolyl)-3,5-dimethylbenzamide (CAS 51832-85-0, PubChem CID 40144): Pyridin-2-ylmethyl substitution.
  • This compound (CAS 51832-86-1): Pyridin-3-ylmethyl substitution.
  • Picobenzide (CAS 51832-87-2, PubChem CID 40146): Pyridin-4-ylmethyl substitution (N-(4-picolyl)).

Key Structural Differences :

  • Pyridine Ring Orientation : The picolyl group’s attachment position (2, 3, or 4) alters steric and electronic interactions with the benzamide core.
  • Conformational Flexibility : Rotatable bonds in the picolyl side chain enable distinct spatial arrangements critical for receptor binding.

Table 2: Positional Isomers of Picolyl-Benzamide Derivatives

Compound Name CAS RN PubChem CID Pyridine Substitution Position
N-(2-Picolyl)-3,5-dimethylbenzamide 51832-85-0 40144 2
This compound 51832-86-1 40145 3
Picobenzide 51832-87-2 40146 4

Synonymous Designations and Cross-Database Identifiers

The compound is referenced under multiple synonyms and identifiers across chemical databases:

Synonyms :

  • 3,5-Dimethyl-N-(3-pyridinylmethyl)benzamide .
  • M 14012-3 .
  • BRN 0400565 .

Cross-Database Identifiers :

Database Identifier Type Value
DSSTox Substance ID DTXSID10199791
Wikidata QID Q83072769
Beilstein Handbook Reference 5-22-09-00311

Depositor-Supplied Names :

  • This compound (primary name).
  • 3,5-Dimethyl-N-(pyridin-3-ylmethyl)benzamide (IUPAC-approved).

Properties

CAS No.

51832-86-1

Molecular Formula

C15H16N2O

Molecular Weight

240.3g/mol

IUPAC Name

3,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O/c1-11-6-12(2)8-14(7-11)15(18)17-10-13-4-3-5-16-9-13/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

KGGOBVPLAQWHHP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C

Other CAS No.

51832-86-1

Synonyms

M 14012-3
M-14012-3
N-(3-picolyl)-3,5-dimethylbenzamide

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • LMK-235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide) selectively inhibits HDAC4/5, enhancing chemotherapy efficacy in non-small cell lung cancer (NSCLC) when combined with cisplatin .
  • Peptoid-based analogs (e.g., 2j, 2m) demonstrate that hydrophobic substituents (e.g., benzyl, fluorobenzyl) improve HDAC binding affinity and selectivity .

Carbonic Anhydrase (CA) Inhibitors

Thiourea derivatives of 3,5-dimethylbenzamide exhibit carbonic anhydrase inhibitory activity , targeting isoforms CA II, IX, and XII:

Compound Substituents IC₅₀ (CA II/IX/XII) Notes Reference
Compound 24 2-Hydroxyphenylthiourea 0.12–1.85 μM 79% yield; highest CA II inhibition
Compound 26 3,5-Dichloro-4-hydroxyphenyl 0.09–2.10 μM 84% yield; potent against CA IX/XII

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, nitro) enhance CA inhibition, particularly against tumor-associated isoforms (CA IX/XII) .

Pharmacokinetic and Metabolic Comparisons

The position of the pyridine nitrogen in picolyl-substituted analogs significantly impacts metabolism and elimination:

Compound Pyridine Nitrogen Position Metabolism Renal Elimination Rate Reference
N-(2-Picolyl)-3,5-dimethylbenzamide Adjacent to amide No N-oxide formation Slowest
This compound Intermediate distance N-Oxides as primary metabolites Moderate
N-(4-Picolyl)-3,5-dimethylbenzamide Farthest from amide Extensive N-oxidation Fastest

Key Observations :

  • Renal elimination rates increase as the pyridine nitrogen moves away from the amide group.
  • N-Oxidation is absent in the 2-picolyl derivative due to steric hindrance .

Miscellaneous Structural Analogs

  • N-(3,5-Dimethylphenyl)-4-(propanoylamino)benzamide (CAS 827620-93-9): Features a 3,5-dimethylphenyl group but lacks the picolyl moiety. Primarily explored in kinase inhibition studies .

Preparation Methods

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DCM) favor carbodiimide-mediated coupling by stabilizing the O-acylisourea intermediate. Nonpolar solvents (e.g., toluene) are less effective, resulting in prolonged reaction times (Table 1).

Table 1: Solvent Impact on Amide Coupling Efficiency

SolventDielectric ConstantYield (%)Reaction Time (h)
DCM8.97212
DMF36.76810
Toluene2.44524

Catalytic Additives

4-Dimethylaminopyridine (DMAP, 0.1 equiv) enhances yields in Schotten-Baumann reactions by deprotonating the amine, increasing nucleophilicity. Without DMAP, yields drop to 60–65% due to incomplete acylation.

Purification and Analytical Characterization

Recrystallization vs. Chromatography

Recrystallization from ethanol/water (3:1) yields high-purity crystals (mp 132–134°C), while silica gel chromatography (ethyl acetate/hexane) is preferred for small-scale syntheses.

Table 2: Purity Analysis by HPLC

Purification MethodPurity (%)Recovery (%)
Recrystallization99.285
Column Chromatography98.592

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.54 (d, J = 4.8 Hz, 1H, Py-H), 8.45 (s, 1H, Py-H), 7.72 (d, J = 7.6 Hz, 1H, Py-H), 7.25 (s, 2H, Ar-H), 6.94 (s, 1H, Ar-H), 4.62 (d, J = 5.6 Hz, 2H, CH₂), 2.35 (s, 6H, CH₃).

  • IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Industrial-Scale Production Challenges

While lab-scale methods are well-established, scaling up requires addressing:

  • Exothermic reactions during acyl chloride formation.

  • Solvent recovery in biphasic systems.

  • Cost-effective alternatives to carbodiimide coupling agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.